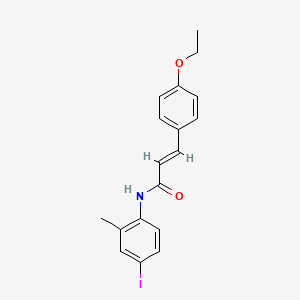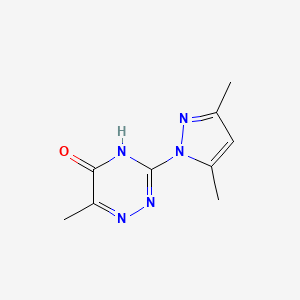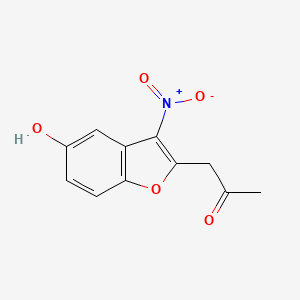
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, also known as EI-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of
作用机制
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide works by inhibiting the activity of EH2. EH2 is an enzyme that plays a role in the metabolism of various compounds, including arachidonic acid, a precursor to inflammatory mediators. Inhibition of EH2 leads to a decrease in the levels of inflammatory mediators, which can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been shown to have antioxidant activity. It has also been found to reduce the levels of certain enzymes that are involved in the progression of liver disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results of experiments are reliable. However, one limitation of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is that it can be expensive to synthesize. Additionally, the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is not fully understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. Another direction is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, there is potential for the development of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide derivatives that exhibit improved efficacy and reduced toxicity.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-iodo-2-methylphenylamine with ethyl 4-bromo-2-methoxybenzoate in the presence of a palladium catalyst. The resulting intermediate is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. This method has been shown to produce high yields of pure 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide.
科学研究应用
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One of the most notable applications is in the field of cancer research. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to inhibit the activity of a protein called epoxide hydrolase 2 (EH2), which is overexpressed in many types of cancer. Inhibition of EH2 has been shown to reduce the growth and metastasis of cancer cells. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as arthritis and asthma.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-17-10-7-15(19)12-13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOGQSCYHIIQHI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)



![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)